molecular formula C7H7N3O2 B13684483 [5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol

[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B13684483
M. Wt: 165.15 g/mol
InChI Key: DBARKNFIKVJKCN-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol: is a heterocyclic compound that features a furan ring fused to a triazole ring with a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of furan derivatives with triazole precursors.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in binding interactions, enhancing the compound’s overall biological activity .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C7H7N3O2/c11-4-6-8-7(10-9-6)5-2-1-3-12-5/h1-3,11H,4H2,(H,8,9,10)

InChI Key

DBARKNFIKVJKCN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)CO

Origin of Product

United States

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